Dodeca-2,4,8,10-tetrayne-1,12-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62516-44-3 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
dodeca-2,4,8,10-tetrayne-1,12-diol |
InChI |
InChI=1S/C12H10O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-2,11-12H2 |
InChI Key |
OHESOOGGUDSOAY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CC#CCO)C#CC#CCO |
Origin of Product |
United States |
Synthetic Methodologies for Dodeca 2,4,8,10 Tetrayne 1,12 Diol and Analogous Polyynediols
Strategies for Constructing Polyynic Backbones
The formation of the linear chain of alternating single and triple carbon-carbon bonds in polyynes is a significant challenge in synthetic chemistry. Homocoupling and cross-coupling reactions of terminal alkynes are the primary methods employed.
The creation of symmetrical diynes is often achieved through the homocoupling of terminal alkynes. nih.gov Various catalytic systems have been developed to facilitate this reaction, with palladium and copper catalysts being particularly prominent. nih.govrsc.org For instance, a palladium(II)/AgNO3 catalytic system has been shown to be effective for the homocoupling of terminal alkynes in aqueous media under aerobic conditions. nih.gov
Unsymmetrical polyynes are synthesized using cross-coupling reactions, such as the Cadiot-Chodkiewicz coupling, which involves reacting a terminal alkyne with a 1-haloalkyne. academie-sciences.fr This method, however, can be complicated by the competing homocoupling reaction. academie-sciences.fr
| Coupling Reaction | Description | Catalyst/Reagents |
| Glaser Coupling | Oxidative coupling of two terminal alkynes. | Copper(I) salt (e.g., CuCl), an oxidant (e.g., O2), and a base (e.g., ammonia (B1221849) or pyridine). |
| Eglinton Coupling | A variation of the Glaser coupling using a stoichiometric amount of a copper(II) salt in pyridine. | Copper(II) acetate (B1210297) in pyridine. |
| Hay Coupling | A catalytic version of the Eglinton coupling that uses a catalytic amount of a copper(I) salt and a co-catalyst. | Catalytic CuCl, TMEDA (tetramethylethylenediamine), and O2. |
| Cadiot-Chodkiewicz Coupling | Cross-coupling of a terminal alkyne with a 1-haloalkyne. | Copper(I) salt and a base. Palladium-catalyzed versions have also been developed. academie-sciences.fr |
The precise formation of carbon-carbon bonds is fundamental to constructing the polyyne backbone. Acetylene (B1199291) (C2H2) itself can be used as a C2 building block in catalytic reactions. nih.govacs.org For example, copper-catalyzed carboboration of acetylene with Michael acceptors allows for the formation of functionalized cis-alkenyl boronates. nih.govrsc.org The small size of the acetylene molecule facilitates both the initial borylcupration and the subsequent C-C bond formation. nih.gov
Transition metal catalysts, such as those based on zirconium, can control the stereochemistry and regiochemistry of reactions involving acetylenes. acs.org Furthermore, osmium complexes can promote the activation of C-H bonds and subsequent C-C bond formation, as demonstrated in the coupling of 2-vinylpyridine (B74390) with acetylene molecules. nih.gov
Functionalization Approaches for Terminal Hydroxyl Groups in Polyynediols
The terminal hydroxyl groups in polyynediols like Dodeca-2,4,8,10-tetrayne-1,12-diol offer sites for further chemical modification. The reactivity of these hydroxyl groups is well-established and can be exploited to attach various functional moieties. researchgate.net For example, the reaction of hydroxyl-terminated polymers with isocyanates is a common method for post-polymerization functionalization, forming carbamate (B1207046) linkages. researchgate.net This approach allows for the introduction of a wide range of functionalities. researchgate.net
In a different approach, the terminal carbon atoms of hydroxyl-terminated polybutadiene (B167195) (HTPB) have been functionalized by first reacting them with cyanuric chloride and then with sodium azide (B81097) to produce polyazido nitrogen-rich HTPB. ias.ac.in This demonstrates that the terminal regions of such polymers can be chemically altered to introduce new properties. ias.ac.in Additionally, hydroxyl groups can play a significant role in the properties of materials, for instance, by forming hydrogen bonds with other molecules, which can enhance adsorption capabilities in hyper-crosslinked polymers. nih.gov
On-Surface Synthesis of Extended Polyynic Scaffolds
On-surface synthesis has emerged as a powerful technique for creating highly reactive and unstable nanostructures like long polyyne chains, which are difficult to produce using traditional solution-based chemistry. oup.comnih.govresearchgate.net This method allows for the atomically precise fabrication of these one-dimensional carbon-rich materials. oup.comnih.gov
The synthesis of polyynic carbon chains on a surface, such as Au(111), can be achieved through the demetallization of organometallic polyynes. oup.comnih.gov This method has been used to create polyyne chains with up to 60 alkyne units (120 carbon atoms). oup.comnih.gov The interaction between the reactants and the substrate surface plays a crucial role in guiding the reaction pathways. nih.govrsc.org The confinement of molecules within nanostructures like carbon nanotubes can also influence reaction outcomes by affecting reactant concentrations and the stability of transition states. nih.govrsc.org
Scanning probe microscopy techniques, such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM), are instrumental in both the fabrication and characterization of these on-surface synthesized structures. oup.comresearchgate.net These tools allow for the manipulation of individual atoms and molecules to induce chemical reactions with high precision. researchgate.netbohrium.com For example, tip-induced dehalogenation and ring-opening of a precursor molecule on a NaCl/Au(111) surface has been used to create an atomically precise C14 polyyne. oup.comnih.gov This level of control is a key aspect of atomically precise manufacturing, which aims to build structures at the molecular scale with engineering control. zyvexlabs.comutdallas.edu
| Technique | Application in Polyynediol Synthesis |
| On-Surface Synthesis | Fabrication of long, unstable polyyne chains not accessible by solution chemistry. oup.comnih.gov |
| Scanning Tunneling Microscopy (STM) | Imaging and manipulation of molecules on a surface to induce reactions. oup.comresearchgate.net |
| Atomic Force Microscopy (AFM) | Characterization of the bond-resolved structure of synthesized polyynes. oup.comnih.gov |
| Tip-Induced Dehalogenation | A method to initiate on-surface reactions by removing halogen atoms from a precursor molecule. oup.comnih.gov |
Inspiration from Biosynthetic Routes to Natural Polyynes and Enediynes
Nature has evolved sophisticated enzymatic machinery to produce a diverse array of polyyne and enediyne natural products, many of which exhibit potent biological activities. nih.govwikipedia.org Understanding these biosynthetic pathways offers a powerful source of inspiration for the laboratory synthesis of this compound and its analogs. wikipedia.orgrsc.org The biosynthesis of these compounds, particularly in bacteria, is often modular and provides a clear roadmap for chemoenzymatic and biomimetic synthetic strategies. rsc.orgrsc.org
Bacterial polyyne biosynthesis is typically initiated from a fatty acid precursor. wikipedia.org The core enzymatic steps involve a fatty acyl-AMP ligase, which activates the fatty acid, and a series of desaturases that work in concert to introduce the characteristic triple bonds. organic-chemistry.org A dedicated acyl carrier protein is also involved in shepherding the growing polyyne chain through the biosynthetic assembly line. wikipedia.org The final step often involves a thioesterase to release the mature polyyne product. nih.gov This enzymatic cascade is encoded by a conserved gene cluster, and the number and arrangement of desaturase genes can influence the length and degree of unsaturation in the final product. nih.gov
The biosynthesis of enediynes, which are structurally related to polyynes and known for their potent antitumor properties, also provides valuable insights. wikipedia.org These molecules are typically derived from polyketide synthase (PKS) pathways. wikipedia.org Recent research has uncovered a unified biosynthetic pathway for enediynes that proceeds through a common diiodotetrayne intermediate, highlighting nature's use of halogenation to facilitate the construction of the enediyne core. rsc.org
The key takeaway for synthetic chemists is the modular and sequential nature of these biosynthetic pathways. This has inspired the development of biomimetic approaches, where synthetic reactions are designed to mimic the key bond-forming events in the natural pathway. wikipedia.orgnih.gov Furthermore, the enzymes themselves, or engineered versions thereof, can be used in chemoenzymatic strategies to perform specific transformations with high selectivity, which can be challenging to achieve with traditional chemical methods. rsc.orgnih.gov
| Enzyme/Enzyme System | Function in Biosynthesis | Inspiration for Synthetic Methodologies |
|---|---|---|
| Fatty Acyl-AMP Ligase | Activates a fatty acid precursor for entry into the pathway. wikipedia.org | Informs the choice of starting materials and activating groups in a biomimetic synthesis. |
| Desaturases | A synergistic triad (B1167595) of these enzymes introduces the carbon-carbon triple bonds into the growing chain. nih.gov | Provides a blueprint for developing selective catalytic methods for alkyne formation. Chemoenzymatic approaches can directly use these enzymes. |
| Acyl Carrier Protein (ACP) | Covalently tethers the growing polyyne chain and presents it to the various enzymes. wikipedia.org | Inspires the use of solid-phase synthesis, where one end of the molecule is anchored to a resin during chain elongation. nih.gov |
| Thioesterase | Cleaves the completed polyyne from the ACP. nih.gov | Suggests specific cleavage strategies for releasing the final product in a multi-step synthesis. |
| Polyketide Synthase (PKS) | Constructs the polyketide backbone that is a precursor to enediynes. wikipedia.org | Provides models for the iterative, controlled chain elongation to build the carbon framework. |
| Halogenase | Regiospecifically halogenates intermediates, as seen in the formation of a diiodotetrayne in enediyne biosynthesis. rsc.org | Highlights the potential of using halogenated intermediates to control reactivity and facilitate subsequent coupling reactions. |
Methodologies for Synthesizing Related Polyene-Diols, Including Macrodiolides via Cyclocondensation
The synthesis of polyynediols like this compound relies heavily on coupling reactions that form carbon-carbon triple bonds. The Glaser coupling, and its subsequent modifications like the Hay and Eglinton reactions, are foundational methods for the oxidative homocoupling of terminal alkynes to create symmetrical diynes and polyynes. wikipedia.orgorganic-chemistry.orgacademie-sciences.fr These reactions typically use copper salts as catalysts. researchgate.net For the synthesis of unsymmetrical polyynes, the Cadiot-Chodkiewicz coupling, which joins a terminal alkyne with a 1-haloalkyne, is a powerful tool. wikipedia.org The development of solid-supported versions of the Glaser-Hay reaction has helped to overcome issues with chemoselectivity, allowing for the efficient synthesis of heterodimeric polyynes. nih.gov
Once a polyynediol or a related polyene-diol has been synthesized, it can be used as a building block for more complex structures, such as macrodiolides. Macrodiolides are macrocycles containing two ester linkages. Their synthesis is typically achieved through cyclocondensation reactions. One common approach is the intermolecular cyclodimerization of a suitable hydroxy acid or hydroxy ester precursor. nih.gov Microwave-accelerated transesterification has been shown to be an effective method for promoting this type of cyclodimerization. nih.gov Another powerful technique for forming macrocycles is ring-closing metathesis (RCM), which can be used to cyclize diene-containing precursors to form macrocyclic lactones. nih.gov While not a cyclocondensation, RCM is a widely used method for macrocyclization in natural product synthesis. nih.gov
Electronic Structure, Bonding, and Spectroscopic Characterization of Dodeca 2,4,8,10 Tetrayne 1,12 Diol
Advanced Spectroscopic Elucidation of Polyynic Structures
The precise determination of the structure of polyynes like Dodeca-2,4,8,10-tetrayne-1,12-diol relies on a combination of sophisticated spectroscopic methods. Each technique provides unique and complementary information, allowing for a comprehensive understanding of the molecule's connectivity and electronic environment.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules. For polyynes, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
In the context of polyynes, the chemical shifts of protons and carbons are significantly influenced by the magnetic anisotropy of the triple bonds and the extent of electron delocalization. Computational studies on conjugated polyynes of the type H(C≡C)nH have shown that there is a pronounced shielding effect within the carbon chain. acs.orgnih.gov This shielding decreases with radial distance from the chain. acs.orgnih.gov
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the hydroxyl protons and the methylene (B1212753) protons adjacent to the hydroxyl groups. The chemical shifts of these protons would be influenced by the electronegativity of the oxygen atoms and the proximity to the π-system of the tetrayne chain.
The ¹³C NMR spectrum is particularly informative. The sp-hybridized carbons of the polyyne chain exhibit characteristic chemical shifts that are sensitive to their position within the chain. acs.orgresearchgate.net As the length of the polyyne chain increases, the chemical shifts of the terminal sp-hybridized carbons tend to shift to lower fields. acs.org The internal carbons also show distinct and predictable shifts. The methylene carbons attached to the hydroxyl groups would appear at a chemical shift typical for carbons bonded to an oxygen atom.
A hypothetical ¹³C NMR data table for this compound is presented below, based on general principles and data from related polyyne structures.
| Carbon Atom | Hybridization | Estimated Chemical Shift (ppm) |
| C1, C12 | sp³ | ~60-65 |
| C2, C11 | sp | ~65-75 |
| C3, C10 | sp | ~80-90 |
| C4, C9 | sp | ~60-70 |
| C5, C8 | sp | ~85-95 |
| C6, C7 | sp³ | ~25-35 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. For polyynes, these techniques are especially sensitive to the characteristic vibrations of the carbon-carbon triple bonds.
The most prominent feature in the Raman spectra of polyynes is the strong collective vibration of the C≡C bonds, often referred to as the ECC (effective conjugation coordinate) mode. researchgate.net The frequency of this mode is sensitive to the length of the polyyne chain. researchgate.netacs.org For this compound, a strong Raman band would be expected in the region of 2000-2200 cm⁻¹. acs.org The simultaneous appearance of a strong band in both the IR and Raman spectra for the collective C-C vibrations can indicate significant charge transfer within the molecule. researchgate.netarxiv.org
The IR spectrum would also reveal the presence of the hydroxyl (-OH) groups through a broad absorption band typically in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would appear in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations of the methylene groups would be observed around 2850-2960 cm⁻¹.
The bending of the polyyne chain can lead to the activation of Raman bands in the IR spectrum and vice versa, providing insights into the molecule's conformation. researchgate.net
A summary of expected key vibrational frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| -OH | Stretching | 3200-3600 | IR |
| C-H (sp³) | Stretching | 2850-2960 | IR, Raman |
| C≡C | Stretching | 2000-2200 | Raman (strong), IR (weak to medium) |
| C-O | Stretching | 1000-1200 | IR |
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₂H₁₀O₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.
Laser Desorption Ionization (LDI) mass spectrometry has been used to study end-group protected linear polyynes. acs.orgacs.org These studies have shown that polyynes can undergo laser-induced cross-linking, leading to the formation of oligomeric species. acs.orgacs.org The stability of the polyyne during laser activation is influenced by the nature of the end groups. acs.orgacs.org In the case of this compound, the hydroxyl end groups might influence its fragmentation pattern and stability in the mass spectrometer. The fragmentation pattern would likely involve the loss of water (H₂O) from the hydroxyl groups and cleavage of the carbon chain.
Delocalization and Conjugation Phenomena in Extended sp-Hybridized Carbon Chains
The alternating single and triple bonds in polyynes create an extended system of conjugated π-orbitals. This conjugation leads to significant electron delocalization along the sp-hybridized carbon chain. aip.orglibretexts.org This delocalization is a key factor governing the electronic and optical properties of these molecules.
The sp-hybridization of the carbon atoms results in a linear geometry for the polyyne chain, which facilitates the overlap of p-orbitals and the formation of a continuous π-system. libretexts.orgnih.gov The electrons in this π-system are not confined to individual bonds but are spread over the entire length of the conjugated chain. libretexts.org This delocalization is responsible for the unique spectroscopic signatures observed in NMR and vibrational spectroscopy.
The extent of delocalization increases with the length of the polyyne chain. However, this effect is not limitless and is influenced by factors such as bond length alternation (BLA), which is the difference in length between the single and triple bonds. acs.org
Theoretical Studies on Electronic Band Structures of Polyynic Systems
Theoretical studies, often employing Density Functional Theory (DFT) and other computational methods, provide valuable insights into the electronic band structure of polyynic systems. researchgate.netaps.org The electronic band structure describes the ranges of energy that an electron within the material is allowed to have.
For polyynes, the electronic structure is characterized by a band gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org This band gap is a critical parameter that determines the material's electronic and optical properties, such as its conductivity and absorption of light.
Theoretical calculations have shown that the band gap of polyynes decreases as the length of the carbon chain increases. acs.orgaps.org This is a direct consequence of the increased electron delocalization in longer chains. For an infinitely long polyyne chain, often referred to as carbyne, theoretical predictions of the band gap vary widely but generally suggest it would be a semiconductor. acs.orgaps.org The presence of different end groups can also influence the band gap. aps.org
Analysis of Vibrational and Electronic Properties in Relation to Molecular Architecture
The vibrational and electronic properties of polyynes are intrinsically linked to their molecular architecture, specifically the length of the sp-hybridized carbon chain and the nature of the end groups.
As the polyyne chain lengthens, the frequency of the main Raman-active C≡C stretching mode (the ECC mode) decreases. aps.orgaps.org This red-shift is a direct reflection of the increased electron delocalization and the corresponding weakening of the triple bonds. The intensity of this Raman band also increases with chain length. researchgate.net
The electronic absorption spectra of polyynes also show a strong dependence on chain length. The wavelength of maximum absorption (λ_max) shifts to longer wavelengths (a red-shift) as the number of conjugated triple bonds increases. This is because the HOMO-LUMO gap decreases with increasing conjugation length, requiring less energy to excite an electron. aps.org
The stability of polyynes is also a critical aspect of their molecular architecture. Long polyyne chains are known to be kinetically unstable and can be explosive in bulk due to the high energy released upon cross-linking. wikipedia.org The end groups play a crucial role in stabilizing the polyyne chain. In this compound, the hydroxyl groups at the ends of the chain will influence its stability and reactivity.
Design and Application in Advanced Materials Science Academic Focus
Dodeca-2,4,8,10-tetrayne-1,12-diol as a Precursor for Novel Carbon Architectures
This compound is a member of the polyyne family, characterized by a chain of alternating single and triple carbon-carbon bonds. Its linear structure and terminal hydroxyl (-OH) functional groups make it a highly valuable building block in the bottom-up synthesis of advanced carbon materials. The sp-hybridized carbon chain is the fundamental component of carbyne, a theoretical one-dimensional allotrope of carbon. researchgate.netnih.gov The reactivity of the terminal alkyne and hydroxyl groups allows for controlled polymerization and assembly into larger, more complex carbon-rich nanostructures.
The on-surface synthesis strategy has emerged as a powerful method for constructing low-dimensional carbon nanostructures with atomic precision, a task that is often difficult through traditional solution chemistry due to the high reactivity of sp-hybridized carbon. researchgate.netresearchgate.netoup.com In this context, molecules like this compound serve as ideal precursors. The terminal hydroxyl groups can facilitate intermolecular reactions, such as dehydration or coupling reactions, on a catalytic surface to form one-dimensional (1D) chains or polymerize into two-dimensional (2D) networks. researchgate.netresearchgate.net
The formation of these nanostructures is often achieved through carefully controlled annealing processes on metallic substrates like Au(111). oup.comtongji.edu.cn The process can involve dehalogenative homocoupling or other surface-catalyzed reactions to create acetylenic linkages, forming the backbones of these novel materials. researchgate.netrsc.org Scanning tunneling microscopy (STM) and atomic force microscopy (AFM) are crucial techniques that allow for the in-situ characterization of the resulting nanostructures, confirming the formation of the desired 1D wires or 2D lattices. oup.comoup.com The resulting one-dimensional polyyne chains are considered finite models for carbyne and are sometimes referred to as carbon-atom wires (CAWs). polimi.it
Graphyne and its variant, graphdiyne, are theoretical 2D carbon allotropes composed of both sp- and sp2-hybridized carbon atoms. researchgate.netnih.gov These materials are predicted to have fascinating electronic and mechanical properties, including a natural band gap, which is absent in graphene. nih.gov this compound is a prime candidate as a molecular precursor for synthesizing graphyne or graphdiyne analogs. Its structure contains the necessary diacetylene (-C≡C-C≡C-) linkages that form the "rungs" between sp2-hybridized carbon centers (like benzene (B151609) rings) in graphdiyne architectures. tongji.edu.cnnih.gov
The synthesis strategy involves the on-surface assembly of these precursors, where the terminal functional groups guide the formation of an extended, ordered 2D network. researchgate.netnih.gov For instance, precursors can be designed to polymerize through intermolecular coupling, creating a honeycomb-like lattice structure interconnected by acetylene (B1199291) or diacetylene units. tongji.edu.cnresearchgate.net While the direct synthesis of large-area, defect-free graphyne and graphdiyne films remains a significant challenge, the use of well-defined linear precursors like this compound in on-surface synthesis provides a promising route toward the fabrication of atomically precise graphyne-based nanostructures and nanowires. researchgate.netnih.gov
Table 1: Properties of this compound and Related Precursors
| Property | Value / Description |
| Chemical Formula | C₁₂H₈O₂ |
| Molecular Weight | 184.19 g/mol |
| Structure | A linear chain of 12 carbon atoms with four conjugated triple bonds and hydroxyl groups at each end. |
| Hybridization | Features sp-hybridized carbons in the polyyne chain. |
| Key Functional Groups | Terminal alkynes, Terminal hydroxyls (-OH) |
| Analogous Precursors | 1,1,2,3,4,4-hexabromobutadiene (C₄Br₆) oup.com, Triisopropylsilyl (TIPS)-end-capped polyynes acs.org, Decachloroanthracene (C₁₄Cl₁₀) researchgate.netoup.com |
Functional Materials Derived from Polyynediols
The unique electronic structure of polyynes, arising from their conjugated system of triple bonds, makes them and their derivatives highly interesting for applications in advanced functional materials. The properties of these materials can be tuned by altering the length of the polyyne chain and the nature of the end-capping groups.
Polyynes are considered prime candidates for use as molecular wires in the development of next-generation nanoelectronic devices. rsc.org The ability to control charge transport through single molecules is a fundamental goal of molecular electronics. rsc.org The sp-hybridized carbon backbone of polyynes provides a direct pathway for electron transport. Theoretical and experimental studies show that polyynes exhibit semiconducting behavior due to bond length alternation, which opens a finite band gap. nih.govrsc.org
Materials derived from this compound and similar polyynediols can be integrated into electronic architectures. The terminal hydroxyl groups are suitable for forming stable chemical bonds with electrode surfaces, creating well-defined single-molecule junctions. By studying these junctions, researchers can probe the fundamental relationships between molecular structure and electronic properties like conductance. rsc.org Furthermore, the selective doping of graphdiyne-like structures, created from such precursors, with elements like boron or nitrogen could allow for the modulation of their electronic properties, creating patterned sheets with tailored conductivity for advanced electronic applications. nih.gov
The highly conjugated π-system of polyynes gives rise to unique linear and nonlinear optical properties, making them promising for photonic applications. uoa.grberkeley.edu These materials can exhibit strong light-matter interactions. Spectroscopic analyses of long polyyne chains reveal a trend towards a finite HOMO-LUMO gap, which dictates their optical absorption and emission characteristics. nih.gov For example, a polyyne with 44 acetylenic carbons was found to have an extrapolated band gap corresponding to approximately 485 nm (2.56 eV). nih.gov
Polymers and nanostructures derived from polyynediols could be used in various photonic devices. Their tunable electronic and optical properties are appealing for creating components like optical switches, filters, and sensors. polimi.itresearchgate.net The development of polymer-based photonic technologies is driven by the potential for low-cost, large-scale fabrication. uoa.grresearchgate.net Materials based on polyyne backbones could be integrated into waveguide structures or micro-ring resonators, where their optical properties can be harnessed to manipulate light for applications in telecommunications and data processing. uoa.grmdpi.com
The exploration of this compound and related polyynes is part of a broader effort to develop novel carbon-based functional technologies that go beyond traditional materials like silicon. nih.gov These sp-hybridized building blocks are essential for creating "synthetic carbon allotropes" with precisely controlled structures and properties. rsc.org The resulting materials, from 1D carbyne-like chains to 2D graphdiyne sheets, offer a wide range of potential applications.
The mechanical strength of sp-carbon chains is predicted to be the highest of any known material, opening possibilities in reinforced composites and nanomechanical systems. oup.com In electronics, their tunable band gaps are critical for creating next-generation transistors and logic circuits. researchgate.net In photonics, their unique optical characteristics could lead to new types of lasers, photodetectors, and nonlinear optical devices. uoa.grpolimi.it The continued development of synthetic strategies, particularly on-surface synthesis, is crucial for realizing the full potential of these fascinating carbon-rich materials. nih.govaps.org
Supramolecular Assembly and Host-Guest Interactions Involving Polyynediols
The molecular architecture of this compound is exceptionally well-suited for the construction of intricate supramolecular structures. The defining characteristics—a rigid polyyne rod and polar hydroxyl end-groups—enable the formation of ordered assemblies through a variety of non-covalent interactions, paving the way for novel materials with tailored properties.
Non-Covalent Interactions in Polyynic Systems
The assembly of polyynic molecules like this compound into stable, ordered structures is a result of a delicate balance of several non-covalent interactions. nih.govnih.govacademie-sciences.frnih.gov These forces, acting in concert, guide the molecules to form complex and functional architectures.
Key among these are:
Hydrogen Bonding: The terminal hydroxyl groups are potent hydrogen bond donors and acceptors, making this highly directional interaction a dominant force in the self-assembly process. It is fundamental to the formation of extended chains, sheets, and 3D networks in the solid state of related α,ω-diols. nih.gov The characteristics of these bonds, such as the distance and angle between the participating atoms, define their strength. scribd.com
π-π Stacking: The electron-rich alkyne units of the polyyne backbone facilitate π-π stacking interactions. Though typically less strong than hydrogen bonds, these interactions are crucial for the stable packing of these linear, rigid molecules.
Halogen Bonding: In co-crystals with halogenated compounds, halogen bonds can form between a halogen atom and the hydroxyl oxygen or the π-system of the alkynes. acs.org This interaction offers a level of strength and directionality comparable to hydrogen bonds, making it a valuable tool in crystal engineering. acs.org
These interactions are frequently cooperative, where the presence of one enhances the others, resulting in exceptionally stable and well-ordered supramolecular systems. nih.gov
Table 1: Key Non-Covalent Interactions in Polyynediol Systems
| Interaction Type | Description | Typical Energy (kJ/mol) | Role in Assembly of this compound |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 15 - 40 | Primary directional force, formation of chains and networks via -OH groups. |
| π-π Stacking | Non-covalent attractive interaction between aromatic rings or other π-systems. | 5 - 20 | Stabilization of crystal packing through interactions of the polyyne backbone. |
| Van der Waals Forces | Weak, non-specific attractions between molecules due to temporary dipoles. | < 5 | Contributes to overall crystal cohesion and density. |
| Halogen Bonding | A non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. | 5 - 180 | Can be engineered in co-crystals to direct specific architectures. acs.org |
Self-Assembly Strategies for Ordered Architectures
Self-assembly is the autonomous organization of molecules into well-defined structures. For polyynediols, the balance between the rigid central core and the hydrogen-bonding end-groups is the driving force for the creation of various nanoscale and microscale structures. While specific research on this compound is limited, the behavior of analogous long-chain and diacetylenic diols offers valuable insights. rsc.org
A prevalent strategy is solution-based self-assembly, where environmental triggers like changes in solvent or temperature induce the formation of ordered aggregates such as fibers, ribbons, or vesicles. rsc.orgnih.gov The hydrophobic effect is a primary driver for the assembly of amphiphilic molecules in aqueous environments. rsc.org The solubility characteristics of this compound suggest that the choice of solvent is a critical parameter in controlling its self-assembly.
In the solid phase, crystallization provides a pathway to highly ordered, three-dimensional structures. The final arrangement in the crystal is dictated by the molecule's tendency to pack in a manner that maximizes favorable non-covalent interactions.
Molecular Recognition and Directed Assembly
Molecular recognition refers to the specific, non-covalent binding between a "host" and a "guest" molecule. mdpi.com The defined geometry of this compound, with its precise placement of hydrogen-bonding sites, enables it to be a predictable component in directed assembly.
It can be co-crystallized with other molecules possessing complementary functional groups to form binary co-crystals with designed packing motifs. mdpi.comcoastal.edu The concept of molecular recognition is also central to host-guest chemistry. Although this compound is more likely to function as a guest within a larger host, the specificity of its interactions is paramount. For example, related vicinal diols have been observed to form highly symmetric dimers through a four-fold hydrogen bond grip, showcasing a precise recognition pattern. nih.gov
Role as a Templating Agent in Material Synthesis
A templating agent is a molecule or a molecular assembly that directs the formation of a material around or within its own structure, thereby imparting its morphology to the new material. While direct application of this compound as a templating agent has not been extensively documented, its intrinsic properties are highly suggestive of this potential.
The self-assembled structures of polyynediols, such as hydrogen-bonded fibers or channels, could function as "nanoreactors" for the synthesis of polymers or nanoparticles. researchgate.netyoutube.com For instance, the ordered arrangement of polyyne units within an assembly could template a topochemical polymerization, yielding a highly ordered polymer. Additionally, the terminal hydroxyl groups could serve as coordination sites for metal ions, which could subsequently be transformed into nanoparticles aligned along the diol backbone, a strategy that is well-established using polymer templates. researchgate.net
Table 2: Potential Supramolecular Applications of this compound
| Application Area | Principle | Expected Outcome |
| Crystal Engineering | Formation of co-crystals with predictable structures based on hydrogen and halogen bonding. | Materials with tailored optical or electronic properties. rsc.orguc.pt |
| Host-Guest Chemistry | Encapsulation within larger host molecules or formation of self-assembled cavities. | Stabilization of reactive species; selective sensing. nih.gov |
| Nanomaterials Synthesis | Use of self-assembled structures as templates for polymerization or nanoparticle formation. | Ordered arrays of nanowires or nanoparticles. nih.govresearchgate.net |
Computational Chemistry and Theoretical Modeling of Dodeca 2,4,8,10 Tetrayne 1,12 Diol
Density Functional Theory (DFT) Calculations for Structural and Electronic Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in providing a detailed understanding of the geometric and electronic properties of Dodeca-2,4,8,10-tetrayne-1,12-diol.
Beyond structural details, DFT is employed to elucidate the electronic characteristics of the molecule. This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, DFT calculations can map the electrostatic potential surface of this compound, identifying regions of positive and negative charge. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the self-assembly and crystal packing of these molecules.
Table 1: Computed Properties for Related Diyne Diols
No direct DFT data was found for this compound in the search results. The table below presents computed properties for a related compound, 5,7-Dodecadiyne-1,12-diol, to provide an illustrative example of the types of data obtained through computational methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₂ | PubChem nih.gov |
| Molecular Weight | 194.27 g/mol | PubChem nih.gov |
| XLogP3-AA | 1.7 | PubChem nih.gov |
| Exact Mass | 194.130679813 Da | PubChem nih.gov |
Mechanistic Investigations of Reaction Pathways for Polyynediol Synthesis
Computational chemistry, particularly DFT, serves as a powerful tool for investigating the mechanisms of chemical reactions. nih.gov In the synthesis of polyynediols like this compound, theoretical calculations can be used to explore various reaction pathways, identify transition states, and determine activation energies. This provides a detailed, step-by-step understanding of how the synthesis proceeds.
For instance, the synthesis of polyynediols often involves coupling reactions. DFT calculations can model the reactants, intermediates, and products of these reactions, providing energetic profiles that help to identify the most favorable reaction pathway. By understanding the energies of transition states, chemists can optimize reaction conditions, such as temperature and catalyst choice, to improve reaction yields and selectivity.
These computational studies can also shed light on the role of solvents and catalysts in the reaction mechanism. By explicitly including solvent molecules or catalyst structures in the calculations, it is possible to model their interactions with the reacting species and understand their influence on the reaction kinetics and thermodynamics. This level of mechanistic detail is often challenging to obtain through experimental methods alone.
Prediction of Novel Polyynic Frameworks and Their Properties
A significant advantage of computational modeling is its ability to predict the existence and properties of novel molecules and materials before they are synthesized in the laboratory. This predictive power is particularly valuable in the design of new polyynic frameworks derived from precursors like this compound.
Using computational methods, researchers can design and evaluate a vast array of hypothetical polyynic structures with different lengths, functional groups, and three-dimensional arrangements. DFT and other quantum chemistry methods can then be used to calculate the structural, electronic, and optical properties of these virtual molecules. This allows for the in-silico screening of large libraries of compounds to identify candidates with desired characteristics, such as specific electronic band gaps, high charge carrier mobilities, or unique optical absorption spectra.
This predictive approach can accelerate the discovery of new materials for applications in electronics, optoelectronics, and nanotechnology. For example, by computationally designing and evaluating novel polyynic frameworks, it may be possible to identify new molecular wires, switches, or components for advanced electronic devices.
Force Field Development and Molecular Dynamics Simulations for Polyynediol Assemblies
While quantum mechanical methods like DFT are highly accurate for studying individual molecules or small clusters, they are computationally expensive for large systems. To study the behavior of many this compound molecules interacting with each other, such as in solution or in the solid state, classical molecular mechanics methods are employed. These methods rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of the positions of its atoms.
The development of accurate force fields is crucial for realistic molecular dynamics (MD) simulations. nih.govnih.gov For novel molecules like polyynediols, existing force fields may not be adequate. Therefore, a key area of computational research is the development of specific force field parameters for these systems. This often involves fitting the force field parameters to high-level quantum chemistry calculations or experimental data. nih.govepa.gov
Once a reliable force field is developed, MD simulations can be performed to study the dynamic behavior and self-assembly of this compound molecules. youtube.com These simulations can provide insights into how these molecules organize themselves in different environments, forming structures such as bundles, sheets, or crystals. epa.govdigitellinc.com MD simulations can also be used to study the diffusion of these molecules in solution and the formation of aggregates. researchgate.netnih.gov This information is critical for understanding the processing and properties of materials derived from these polyynediols.
Future Research Directions and Unexplored Avenues for Polyynediols
Chirality and Stereoselective Synthesis of Dodeca-2,4,8,10-tetrayne-1,12-diol Derivatives
The introduction of chirality into polyyne structures can lead to materials with unique optical and electronic properties. While specific studies on the stereoselective synthesis of this compound are not extensively documented, established methodologies in asymmetric synthesis offer promising avenues.
Future research could focus on the following approaches:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as enantiomerically pure propargyl alcohols, to build the this compound backbone. This strategy ensures the incorporation of chirality from the outset.
Asymmetric Catalysis: Employing chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemistry during the C-C bond-forming reactions that construct the polyyne chain. Gold-catalyzed cyclization of enynes has shown high enantioselectivities in forming chiral polycyclic systems and could be adapted for linear polyynediol synthesis. rsc.org
Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture of this compound or its precursors, allowing for the separation of the desired stereoisomer.
The development of chiral this compound derivatives is a critical step toward their potential application in areas such as chiral recognition, asymmetric catalysis, and circularly polarized luminescence.
Hybrid Materials Integration with Inorganic and Polymeric Components
The integration of this compound into hybrid materials offers a pathway to combine its unique electronic and structural features with the properties of other material classes. The terminal diol functionalities provide convenient anchor points for covalent or non-covalent bonding with inorganic and polymeric components.
Inorganic Hybrids:
Future work in this area could explore the formation of hybrids with:
Silica (B1680970) Nanoparticles: The hydroxyl groups of this compound can form strong interactions with the surface silanol (B1196071) groups of silica nanoparticles. bohrium.com This can lead to well-dispersed nanocomposites with potential applications in catalysis and sensing. nih.govresearchgate.net The sol-gel process is a common method for creating such silica-polymer hybrids. nih.gov
Metal Nanoparticles: Capping metal nanoparticles (e.g., gold, silver) with this compound can influence the nanoparticles' stability and electronic properties, opening possibilities for new electronic and optical devices.
Layered Materials: Intercalation of the diol into layered materials like clays (B1170129) or metal-organic frameworks (MOFs) could result in materials with tunable interlayer spacing and modified electronic band structures.
Polymeric Hybrids:
The diol can be incorporated into polymer matrices through various strategies:
Polymer Composites: Dispersing this compound within a polymer matrix can enhance the mechanical, thermal, or electronic properties of the resulting composite material. mdpi.comresearchgate.netazom.commdpi.comdeepdyve.com
Copolymerization: The diol can act as a monomer or a cross-linking agent in polymerization reactions to form novel polyesters or polyurethanes. This approach allows for the permanent incorporation of the rigid polyyne rod into a flexible polymer backbone.
A key challenge in the development of these hybrid materials is achieving a high degree of dispersion and strong interfacial adhesion between the polyynediol and the host matrix.
Table 1: Potential Hybrid Material Configurations with this compound
| Component | Integration Strategy | Potential Properties and Applications |
| Inorganic | ||
| Silica (SiO₂) | Covalent bonding via hydroxyl groups, Sol-gel process | Enhanced thermal stability, platforms for catalysis and sensing |
| Gold (Au) Nanoparticles | Surface functionalization | Modified plasmonic and electronic properties for optoelectronics |
| Layered Clays | Intercalation | Tunable electronic and optical properties, sensing |
| Polymeric | ||
| Polyesters | Copolymerization | Modified mechanical and thermal properties, biodegradable materials |
| Polyurethanes | Cross-linking agent | Increased rigidity and thermal stability |
| Conjugated Polymers | Blending | Enhanced charge transport for organic electronics |
Mechanochemical Approaches in Polyynediol Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a green and efficient alternative to traditional solvent-based synthesis. youtube.com This approach is particularly promising for the synthesis of polyynes, which can be unstable in solution.
Future research should investigate the feasibility of using mechanochemical methods, such as ball milling, for:
Coupling Reactions: Performing Glaser-Hay or other coupling reactions in the solid state to synthesize this compound. This could potentially reduce side reactions and improve yields.
Polymerization: Inducing the solid-state polymerization of this compound through mechanical force. Ball milling has been successfully employed for the ring-opening metathesis polymerization of solid monomers. bohrium.combham.ac.ukresearchgate.netresearchgate.netdigitellinc.com
Formation of Hybrid Materials: Co-milling this compound with inorganic or polymeric components to create hybrid materials in a solvent-free manner.
Mechanochemical synthesis offers the potential for faster reaction times, reduced waste, and access to products that may not be obtainable through conventional solution-phase chemistry.
Table 2: Comparison of Synthetic Approaches for Polyynediols
| Synthetic Approach | Advantages | Disadvantages | Relevance to this compound |
| Solution-Phase Synthesis | Well-established, good control over reaction conditions | Requires solvents, potential for side reactions and instability of products | Traditional method for synthesizing polyynes, but may face challenges with longer, more reactive chains. |
| Mechanochemical Synthesis | Solvent-free, potentially faster reaction rates, can lead to novel products | Less explored for polyynes, reaction monitoring can be challenging | A promising future direction for a more sustainable and efficient synthesis. youtube.com |
Advanced Characterization Techniques for Complex Polyynic Materials
A thorough understanding of the structure-property relationships in materials derived from this compound requires the application of advanced characterization techniques.
Key areas for future investigation include:
Solid-State NMR Spectroscopy: To probe the local environment and packing of the polyyne chains in solid-state materials and composites.
Scanning Probe Microscopy (SPM): Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can provide high-resolution imaging of single molecules and their assemblies on surfaces, offering insights into their conformation and electronic properties. oup.comoup.com
Raman Spectroscopy: This technique is highly sensitive to the vibrational modes of the C≡C triple bonds and can be used to study the conjugation length and strain in polyyne chains. The Raman frequency of long polyynes appears to converge with the properties of an infinite carbon chain, carbyne. ox.ac.uk
Ultrafast Spectroscopy: Time-resolved spectroscopic methods can be employed to investigate the excited-state dynamics and charge transport processes in this compound-containing materials, which is crucial for their application in optoelectronics.
The combination of these advanced techniques will be essential for elucidating the complex structures and functionalities of new materials based on this compound.
Table 3: Advanced Characterization Techniques for Polyynic Materials
| Technique | Information Gained | Relevance to this compound |
| Solid-State NMR | Molecular structure, conformation, and dynamics in the solid state. | Understanding the packing and intermolecular interactions in crystalline or amorphous materials. |
| Scanning Probe Microscopy (AFM/STM) | High-resolution imaging of molecular structure and electronic properties on surfaces. oup.comoup.com | Direct visualization of the polyyne backbone and its arrangement in thin films and on substrates. oup.comoup.com |
| Raman Spectroscopy | Vibrational modes of C≡C bonds, conjugation length, and molecular strain. ox.ac.uk | Probing the electronic structure and the effects of chemical modifications or environmental factors. ox.ac.uk |
| Ultrafast Spectroscopy | Excited-state dynamics, charge carrier generation, and transport. | Elucidating the photophysical processes relevant to optoelectronic applications. |
Q & A
Basic Questions
Q. What are the critical safety protocols for handling Dodeca-2,4,8,10-tetrayne-1,12-diol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if aerosol formation is possible .
- Ventilation : Conduct experiments in fume hoods or well-ventilated areas to avoid inhalation of vapors or dust .
- Emergency Procedures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations and seek medical attention .
- Incompatible Materials : Avoid contact with strong acids, bases, or oxidizing agents to prevent hazardous reactions .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Temperature : Store at 2–8°C in tightly sealed containers to prevent degradation .
- Environment : Protect from direct sunlight, moisture, and ignition sources. Store separately from incompatible materials (e.g., strong oxidizers) .
- Labeling : Clearly label containers with GHS hazard symbols (e.g., acute toxicity, skin irritation) and CAS number (5675-51-4) .
Advanced Research Questions
Q. What synthetic strategies enable functionalization of this compound for targeted applications?
- Methodological Answer :
- Protection-Deprotection : Use chloromethyl methyl ether (MOM-Cl) or tert-butyldimethylsilyl chloride (TBDMS-Cl) to selectively protect hydroxyl groups, enabling subsequent reactions at alkyne or diyne sites .
- Cross-Coupling Reactions : Employ nickel-catalyzed polymerizations (e.g., with trifluoroacetic acid and oxygen) to incorporate the compound into catalytic systems for butadiene polymerization .
- Copolymer Synthesis : React with diacids (e.g., 1,12-dodecanedioic acid) via condensation polymerization using titanium-based catalysts (e.g., titanium tetraisopropoxide) to synthesize biodegradable polyesters .
Q. How can analytical techniques resolve discrepancies in detecting trace amounts of this compound in environmental or biological matrices?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with UV detection (λ = 210–230 nm) or GC-MS with derivatization (e.g., silylation) to enhance volatility and sensitivity .
- Mass Spectrometry : Apply high-resolution LC-MS/MS (Q-TOF) for precise identification of degradation products or isomers. Monitor characteristic fragments (e.g., m/z 202.34 for molecular ion) .
- Quantitative NMR : Utilize ¹H-NMR with internal standards (e.g., tetramethylsilane) to quantify diol content in complex mixtures, leveraging integration of hydroxyl or alkyne proton signals .
Q. What experimental designs mitigate risks of uncontrolled polymerization or decomposition during reactions involving this compound?
- Methodological Answer :
- Temperature Control : Perform reactions under inert atmospheres (N₂/Ar) and use cryostatic baths to limit exothermic side reactions .
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Ni, Pd) to enhance reaction specificity and reduce byproduct formation .
- Real-Time Monitoring : Implement in-situ FT-IR or Raman spectroscopy to track alkyne consumption and detect hazardous intermediates (e.g., toxic fumes from thermal decomposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
